Dimethylmethanephosphonate

Description

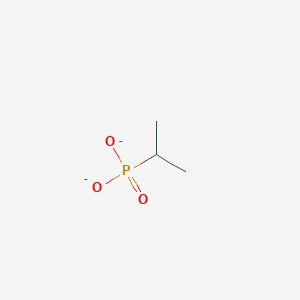

Structure

3D Structure

Properties

Molecular Formula |

C3H7O3P-2 |

|---|---|

Molecular Weight |

122.06 g/mol |

IUPAC Name |

dioxido-oxo-propan-2-yl-λ5-phosphane |

InChI |

InChI=1S/C3H9O3P/c1-3(2)7(4,5)6/h3H,1-2H3,(H2,4,5,6)/p-2 |

InChI Key |

ATLPLEZDTSBZQG-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)P(=O)([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Dimethylmethanephosphonate and Its Derivatives

Established Synthetic Pathways for Dimethylmethanephosphonate

The industrial and laboratory-scale production of dimethylmethanephosphonate relies on a few robust and efficient chemical reactions. These methods primarily involve the rearrangement of phosphite (B83602) precursors or nucleophilic substitution reactions.

One established method for synthesizing dimethylmethanephosphonate is through the thermal rearrangement of trimethyl phosphite. This process can be effectively catalyzed to achieve high yield and purity. In a typical procedure, trimethyl phosphite is heated under pressure in the presence of a catalyst, such as a benzenesulfonic acid derivative like p-toluenesulfonic acid. The reaction is conducted under an inert atmosphere to prevent side reactions. This catalyzed pyrolysis induces a rearrangement, converting the phosphite ester into the more thermodynamically stable phosphonate (B1237965) ester.

The reaction conditions are optimized to ensure complete conversion of the starting material. For instance, heating trimethyl phosphite with a catalytic amount of anhydrous p-toluenesulfonic acid at temperatures ranging from 130-160°C under pressures of 1.2 to 10 atmospheres can lead to the formation of dimethylmethanephosphonate in high yields. A Chinese patent describes a method where this rearrangement reaction can achieve a yield of over 93% and a purity of over 99%. The process is advantageous due to the accessibility of raw materials, relatively short synthesis time, and the potential for catalyst recycling.

| Catalyst | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |

| p-Toluenesulfonic acid | 130-150 | 1.2-1.5 | 12 | 95 |

| p-Toluenesulfonic acid | 150-160 | 9-10 | 6 | 92 |

This interactive table summarizes typical reaction conditions for the catalyzed pyrolytic synthesis of Dimethylmethanephosphonate from Trimethyl Phosphite.

The most prominent and widely utilized alternative for the synthesis of dimethylmethanephosphonate is the Michaelis-Arbuzov reaction. researchgate.netgoogle.com This reaction is a cornerstone in organophosphorus chemistry for forming a phosphorus-carbon bond. acs.org The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide. acs.org

Advanced Methodologies for Dimethylmethanephosphonate Derivative Synthesis

The carbon atom adjacent to the phosphoryl group in dimethylmethanephosphonate is acidic, allowing for deprotonation with a strong base to form a nucleophilic carbanion. This reactivity is the foundation for numerous synthetic strategies to create a diverse range of functionalized phosphonate derivatives.

The reaction of lithiated dimethylmethanephosphonate with acylating agents such as esters or acyl chlorides is a primary method for the synthesis of β-keto phosphonates, rather than acylphosphonates (where the acyl group is directly bonded to phosphorus). The carbanion generated by the deprotonation of DMMP readily attacks the electrophilic carbonyl carbon of the acylating agent. This reaction is a type of acylation that occurs at the α-carbon of the phosphonate.

While the term "acylphosphonate" might imply direct P-C(O)R linkage, the reaction of the lithiated species (CH₃O)₂P(O)CH₂Li with an ester (R'COOR'') results in the formation of a β-keto phosphonate, (CH₃O)₂P(O)CH₂C(O)R'. This transformation is a Claisen-like condensation and is discussed in more detail in section 2.2.3. The synthesis of true acylphosphonates typically involves different pathways, such as the reaction of trialkyl phosphites with acyl halides.

Carbamoyl (B1232498) phosphonates are a class of compounds characterized by a carbamoyl group attached to the phosphorus atom. While DMMP itself is not the direct precursor, the closely related dialkyl phosphites (also known as dialkyl hydrogen phosphonates) are commonly used. The synthesis is typically achieved through the base-catalyzed addition of a dialkyl phosphite to an isocyanate. mdpi.com

The reaction mechanism involves the deprotonation of the dialkyl phosphite by a base to generate a phosphite anion. This potent nucleophile then attacks the electrophilic carbon atom of the isocyanate. Subsequent protonation of the resulting nitrogen anion yields the carbamoylphosphonate product. A variety of catalysts, including rare-earth-metal alkyl complexes, can be used to facilitate this transformation under mild, solvent-free conditions, providing various carbamoylphosphonate derivatives in high to excellent yields (up to 99%) within minutes at room temperature. aminer.org This method provides a green and highly efficient route for the construction of the C–P bond in these derivatives. aminer.org

The synthesis of beta-keto phosphonates is a valuable transformation, as these products are key intermediates for the Horner-Wadsworth-Emmons reaction. The most common strategy involves the acylation of the carbanion derived from dimethylmethanephosphonate.

This reaction is typically carried out by first treating dimethylmethanephosphonate with a strong, non-nucleophilic base at low temperatures to generate the corresponding lithium salt. Common bases for this purpose include n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The reaction is usually performed in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at temperatures ranging from -78°C to 0°C to prevent side reactions.

Once the lithiated phosphonate is formed, an acylating agent, typically a carboxylic acid ester, is added. mdpi.comaminer.org The phosphonate carbanion attacks the ester's carbonyl group, leading to the formation of the beta-keto phosphonate product after an aqueous workup. This method is highly efficient and versatile, allowing for the synthesis of a wide array of beta-keto phosphonates by varying the ester component. mdpi.comaminer.org The procedure is operationally simple and can be scaled for large-scale preparations.

| Base | Temperature (°C) | Acylating Agent | Solvent | Typical Yield |

| n-Butyllithium | -70 to -65 | Carboxylic Ester | THF | Good |

| LDA | 0 | Carboxylic Ester | THF | >90% |

This interactive table summarizes common conditions for the synthesis of Beta-Keto Phosphonates from Dimethylmethanephosphonate.

Generation of Unsaturated Sulfoxide (B87167) Derivatives via Dimethylmethanephosphonate Intermediates

The synthesis of α,β-unsaturated sulfoxides can be achieved through olefination reactions that employ phosphonate-stabilized carbanions, a process closely related to the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgchem-station.com This methodology hinges on the use of an α-phosphoryl sulfoxide, which serves as a key intermediate. This intermediate is a derivative of a phosphonate, such as dimethylmethanephosphonate, where a sulfoxide group is attached to the carbon adjacent to the phosphorus atom.

The general approach involves the deprotonation of the α-phosphoryl sulfoxide with a base to form a nucleophilic carbanion. This carbanion then reacts with an aldehyde or ketone. The subsequent elimination of a phosphate (B84403) byproduct yields the desired α,β-unsaturated sulfoxide. acs.org The stereoselectivity of the resulting alkene (E or Z configuration) can often be controlled by modifying the structure of the phosphonate reagent and the reaction conditions. chem-station.comresearchgate.net For instance, the use of phosphonates with electron-withdrawing groups can favor the formation of Z-alkenes. wikipedia.orgresearchgate.net This synthetic route provides a valuable method for creating vinyl sulfoxides, which are important building blocks in organic synthesis.

Catalytic Approaches in Dimethylmethanephosphonate Chemistry

Catalysis is fundamental to the efficient and selective synthesis of phosphonates. Catalysts are employed to overcome the high activation energies often associated with C-P bond formation and to steer reactions toward desired products under milder conditions.

Role of Catalysts in Phosphonate Formation Reactions

Two of the most prominent reactions for forming the C-P bond in phosphonates are the Michaelis-Arbuzov and the Pudovik reactions, both of which can be significantly enhanced by catalysis.

The Michaelis-Arbuzov reaction , which traditionally involves the reaction of a trialkyl phosphite with an alkyl halide, often requires high temperatures. researchgate.netgoogle.com However, the use of Lewis acid catalysts can accelerate the reaction, allowing it to proceed under milder conditions and with a broader range of substrates. google.com For example, a silica-supported cerium(III) chloride catalyst (CeCl3·7H2O-SiO2) has been shown to be effective for the synthesis of various phosphonates under solvent-free conditions, both with conventional heating and microwave irradiation. nih.gov The use of this heterogeneous catalyst simplifies product purification and allows for catalyst recycling. nih.gov Another approach involves an alcohol-based Michaelis-Arbuzov reaction, where catalysts like n-Bu4NI enable the efficient synthesis of phosphonates. organic-chemistry.org

| Reaction | Catalyst | Substrates | Conditions | Yield | Source |

| Michaelis-Arbuzov | CeCl3·7H2O-SiO2 (10 mol%) | 1,4-bis(bromomethyl)benzene + Triethyl phosphite | Neat, 80 °C, 2 h | 92.3% | nih.gov |

| Michaelis-Arbuzov | n-Bu4NI (2 mol%) | Benzyl alcohol + Triethyl phosphite | Neat, 125 °C, 24 h | >99% | organic-chemistry.org |

| Pudovik | Diethylamine (B46881) (5 mol%) | Dimethyl α-oxoethylphosphonate + Dimethyl phosphite | Diethyl ether, 0 °C, 8 h | Selective for adduct | nih.gov |

| Pudovik | (R)-TBOxAl(III) complex (1 mol%) | Benzaldehyde + Bis(2,2,2-trifluoroethyl) phosphite | Hexanes, -40 °C, 2 h | 98% | beilstein-journals.org |

| Pudovik | Potassium phosphate (5 mol%) | Aldehydes + Dialkyl phosphites | Not specified | High yields | acs.org |

The Pudovik reaction involves the addition of a dialkyl phosphite to an aldehyde or imine. acs.org This reaction is typically base-catalyzed, with common bases including tertiary amines and alkali metal alkoxides. acs.orgorgsyn.org However, more sophisticated catalytic systems have been developed to improve efficiency and control stereochemistry. For instance, a chiral tethered bis(8-quinolinato) aluminum (TBOxAl) complex has been used to catalyze the highly enantioselective addition of phosphites to aldehydes and aldimines, producing α-hydroxy and α-amino phosphonates with high yields and enantioselectivities. beilstein-journals.org The amount of catalyst can also be critical; in the reaction of dimethyl α-oxoethylphosphonate with dimethyl phosphite, using 5% diethylamine yields the desired α-hydroxy-methylenebisphosphonate, while increasing the catalyst to 40% leads exclusively to a rearranged phosphate product. nih.govresearchgate.net

Photocatalytic Oxidation in Dimethylmethanephosphonate-Related Synthesis

Photocatalytic oxidation represents a modern approach for the degradation and transformation of organophosphorus compounds like dimethylmethanephosphonate (DMMP), often utilizing semiconductor materials as photocatalysts. wikipedia.org This process is recognized for its potential to operate under mild conditions using light as an energy source.

Titanium dioxide (TiO2) is a widely studied photocatalyst for the degradation of DMMP in aqueous solutions. wikipedia.orgchem-station.com Upon irradiation with UV light, TiO2 generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack the DMMP molecule. wikipedia.orgacs.org The degradation pathway typically involves the oxidation of the methoxy (B1213986) groups followed by the oxidation of the P-methyl group. wikipedia.org The process is influenced by several factors. The reaction is dependent on the presence of dissolved oxygen, which is necessary for scavenging electrons and preventing charge recombination. wikipedia.org The pH of the solution also plays a significant role, with degradation being more extensive under alkaline conditions. wikipedia.orgacs.org The addition of an oxidant like hydrogen peroxide can increase the degradation rate. wikipedia.org

| Compound | Catalyst/System | Key Conditions | Findings | Source |

| DMMP | TiO2 / UV Irradiation | Aqueous suspension | Degradation involves oxidation of methoxy and methyl groups. | wikipedia.org |

| DMMP | TiO2 / Simulated Solar Light | Addition of H2O2 | Increased the amount of DMMP degraded. | wikipedia.org |

| DMMP | TiO2 / UV Irradiation | Absence of dissolved oxygen | Inhibited the oxidation of DMMP. | wikipedia.org |

| Methylphosphonic Acid (MPn) | UV Irradiation | Alkaline vs. Acidic pH | Degradation was more extensive under alkaline conditions. | acs.org |

| Methylphosphonic Acid (MPn) | UV Irradiation | ROS-quenching compounds | Confirmed that C-P bond cleavage is triggered by •OH radicals. | acs.org |

Green Chemistry Principles in Dimethylmethanephosphonate Synthesis

The synthesis of dimethylmethanephosphonate and its derivatives is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several of the twelve principles of green chemistry are particularly relevant to phosphonate synthesis.

Catalysis (Principle 9): As detailed in section 2.3.1, the use of catalytic reagents is superior to stoichiometric ones. The development of efficient catalysts for the Michaelis-Arbuzov and Pudovik reactions reduces energy requirements, increases reaction rates, and minimizes waste. nih.govbeilstein-journals.org Heterogeneous catalysts, such as the CeCl3·7H2O-SiO2 system, are especially advantageous as they can be easily recovered and recycled. nih.gov

Atom Economy (Principle 2): The Pudovik reaction is an addition reaction and thus has excellent atom economy, as all the atoms of the reactants are incorporated into the final product. acs.org This minimizes the formation of byproducts.

Safer Solvents and Auxiliaries (Principle 5): A key goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. Research has demonstrated that the Michaelis-Arbuzov reaction can be performed under solvent-free ("neat") conditions, particularly when using microwave irradiation in conjunction with a solid-supported catalyst. nih.gov This approach significantly reduces solvent waste.

Design for Energy Efficiency (Principle 6): Synthetic methods should ideally be conducted at ambient temperature and pressure. Photocatalytic methods (Section 2.3.2) exemplify this principle by using light energy, potentially from the sun, to drive reactions under mild conditions, thereby reducing the reliance on energy-intensive heating. wikipedia.org

By incorporating these principles, the synthesis of phosphonates can be made more sustainable, efficient, and environmentally benign.

Mechanistic Investigations of Dimethylmethanephosphonate Reactions

Fundamental Reaction Mechanisms Involving the Phosphonate (B1237965) Moiety

The chemistry of dimethylmethanephosphonate is dictated by the electronic nature of the phosphonate group, which features a tetrahedral phosphorus(V) center. The phosphorus atom is double-bonded to one oxygen atom and single-bonded to another oxygen atom and a methyl group. This arrangement renders the phosphorus atom electron-deficient and, consequently, electrophilic.

Nucleophilic Attack and Electrophilic Interactions in Dimethylmethanephosphonate Chemistry

The phosphorus center in dimethylmethanephosphonate is a key site for nucleophilic attack . This reactivity is fundamental to many transformations involving phosphonates. A classic example that illustrates the formation of the phosphonate structure itself is the Michaelis-Arbuzov reaction . wikipedia.orgjk-sci.comnih.govorganic-chemistry.orgwikipedia.org In this reaction, a trialkyl phosphite (B83602), such as trimethyl phosphite, acts as the nucleophile, attacking an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form a phosphonium (B103445) salt intermediate. jk-sci.comwikipedia.org This intermediate then undergoes dealkylation by the displaced halide ion to yield the stable pentavalent phosphonate, in this case, dimethylmethanephosphonate. jk-sci.comwikipedia.org

Mechanism of the Michaelis-Arbuzov Reaction

Conversely, the electrophilic nature of the phosphorus atom in dimethylmethanephosphonate makes it susceptible to attack by strong nucleophiles. For instance, in the presence of alkoxides, nucleophilic substitution at the phosphorus center can occur, leading to the exchange of the methoxy (B1213986) groups. dtic.mil Computational studies using Density Functional Theory (DFT) have explored nucleophilic displacements at the phosphorus atom in dimethylmethanephosphonate, revealing that P-O bond cleavage is the preferred pathway over P-C bond cleavage. figshare.com

The reactivity of dimethylmethanephosphonate can be enhanced by activation with agents like triflic anhydride (B1165640) in the presence of pyridine. This generates a highly reactive phosphoryl pyridin-1-ium salt intermediate, which is a powerful phosphonylating agent and readily reacts with various nucleophiles. osti.gov

Proton Transfer and Dissociation Events

Proton transfer is a critical step in many reactions involving phosphonates and their precursors. While dimethylmethanephosphonate itself is not typically considered acidic, its conjugate acid, methylphosphonic acid, has two dissociation constants. The first pKa is in the range of 1.1 to 2.3, and the second is between 5.3 and 7.2, indicating that it is a moderately strong acid. researchgate.netresearchgate.net

In the context of reactions, the tautomeric equilibrium between dialkyl phosphonates and dialkyl phosphites is crucial. Dialkyl phosphites possess a P-H bond and are in equilibrium with the trivalent phosphite form. The proton on the phosphorus atom in dialkyl phosphites is acidic and can be removed by a base. This deprotonation is the initial step in reactions such as the Michaelis-Becker reaction and the Pudovik reaction . frontiersin.org

In the Michaelis-Becker reaction, an alkali metal base is used to deprotonate a dialkyl phosphite, forming a nucleophilic sodium dialkyl phosphite. This species then undergoes an SN2 reaction with an alkyl halide. researchgate.net

Table 1: pKa Values of Related Phosphonic Acids

| Compound | pKa1 | pKa2 |

|---|---|---|

| Phenylphosphonic Acid | 1.42 | 6.92 |

| Methylphosphonic Acid | ~2.3 | ~7.7 |

Molecular Rearrangements in Dimethylmethanephosphonate-Derived Systems

One of the significant molecular rearrangements in organophosphorus chemistry that can occur in systems derived from dimethylmethanephosphonate is the osti.govdigitellinc.com-phospha-Brook rearrangement . mdpi.comresearchgate.net This rearrangement involves the migration of a phosphoryl group from a carbon atom to an adjacent oxygen atom. It typically occurs in α-hydroxyphosphonates, which can be synthesized from the reaction of a dialkyl phosphite (a tautomer of a dialkyl phosphonate) with an aldehyde or ketone (the Pudovik reaction).

The phospha-Brook rearrangement is often base-catalyzed. The base abstracts the proton from the hydroxyl group, forming an alkoxide. The resulting negatively charged oxygen atom then attacks the adjacent phosphorus atom, leading to the formation of a pentacoordinate phosphorus intermediate. This intermediate then collapses, breaking the P-C bond and forming a P-O bond, resulting in a phosphate (B84403) ester. mdpi.com Lewis acids can also catalyze this rearrangement. mdpi.com

General Steps of the Phospha-Brook Rearrangement:

Detailed Mechanistic Pathways for Derivative Formation

Elucidation of Acylphosphonate Formation Mechanisms

Acylphosphonates are valuable synthetic intermediates. A common route to their synthesis involves the oxidation of α-hydroxyphosphonates. These precursors can be formed through the Pudovik reaction , which is the addition of a dialkyl phosphite to a carbonyl compound, such as an aldehyde. researchgate.net

The mechanism of the Pudovik reaction can be either base-catalyzed or acid-catalyzed. In the base-catalyzed version, a base deprotonates the dialkyl phosphite to generate a highly nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde, forming a new P-C bond and a tetrahedral intermediate. Subsequent protonation of the alkoxide intermediate yields the α-hydroxyphosphonate.

Mechanism of Base-Catalyzed Pudovik Reaction:

Once the α-hydroxyphosphonate is formed, it can be oxidized to the corresponding acylphosphonate using various oxidizing agents.

Mechanistic Studies of Carbamoyl (B1232498) Phosphonate Synthesis Catalyzed by Alkali Metals

The synthesis of carbamoyl phosphonates can be achieved through a modification of the Michaelis-Becker reaction , where an alkali metal salt of a dialkyl phosphite acts as the nucleophile. frontiersin.orgresearchgate.net In this context, to form a carbamoyl phosphonate, the electrophile would be a carbamoyl halide, such as N,N-diethylchloroacetamide.

The mechanism involves the deprotonation of a dialkyl phosphite, for instance, dimethyl phosphite, with a strong base like sodium hydroxide (B78521) or potassium carbonate, often under phase-transfer catalysis conditions. frontiersin.orgresearchgate.net This generates the sodium or potassium salt of dimethyl phosphite, which is a potent nucleophile. This phosphite anion then attacks the electrophilic carbon of the carbamoyl chloride in an SN2 fashion, displacing the chloride ion and forming the C-P bond of the carbamoyl phosphonate.

Table 2: Key Reactions and Their Mechanistic Features

| Reaction | Key Intermediate | General Mechanism |

|---|---|---|

| Michaelis-Arbuzov | Phosphonium salt | Nucleophilic substitution (SN2) |

| Pudovik Reaction | Phosphite anion | Nucleophilic addition |

| Phospha-Brook Rearrangement | Pentacoordinate phosphorus | Intramolecular nucleophilic rearrangement |

| Michaelis-Becker | Alkali metal phosphite | Nucleophilic substitution (SN2) |

Reaction Coordinate Analysis and Transition States in Dimethylmethanephosphonate Transformations

The elucidation of reaction mechanisms for transformations involving dimethylmethanephosphonate relies heavily on theoretical and computational chemistry. Reaction coordinate analysis, in particular, provides a detailed mapping of the energy landscape of a chemical reaction, identifying key stationary points such as reactants, products, intermediates, and, crucially, transition states. These analyses are fundamental to understanding the kinetics and thermodynamics that govern the chemical behavior of dimethylmethanephosphonate.

At its core, a reaction coordinate is a geometric parameter that represents the path of a reaction from reactants to products. By calculating the potential energy of the system at various points along this coordinate, a potential energy surface can be constructed. The highest point on the lowest energy path on this surface corresponds to the transition state—a transient, high-energy species that represents the energetic barrier that must be overcome for the reaction to proceed.

Computational studies on analogous organophosphorus compounds, such as the hydrolysis of phosphonate esters, have provided significant insights into the nature of transition states in these transformations. dtic.mil For instance, the hydrolysis of phosphonates is generally understood to proceed through a pentacoordinate transition state or intermediate. The geometry and energy of this transition state are critical in determining the rate of the reaction.

Detailed research findings from computational analyses of similar phosphonate esters reveal the intricate details of these transition states. For example, in the base-catalyzed hydrolysis of a generic dimethyl phosphonate, the reaction coordinate would typically involve the approach of a hydroxide ion to the phosphorus center. The transition state would feature a trigonal bipyramidal geometry around the phosphorus atom, with the incoming nucleophile and the leaving group occupying the apical positions.

To illustrate the type of data generated from such an analysis, consider the following hypothetical reaction coordinate analysis for the hydrolysis of dimethylmethanephosphonate.

Interactive Data Table: Hypothetical Energy Profile for the Hydrolysis of Dimethylmethanephosphonate

| Species | Reaction Coordinate (Å) | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |

| Reactants (DMMP + OH⁻) | 3.0 | 0.0 | P-O(CH₃) = 1.62, P=O = 1.48 |

| Transition State 1 (TS1) | 1.8 | +15.2 | P-O(H) = 2.10, P-O(CH₃) = 1.85, P=O = 1.55 |

| Pentacoordinate Intermediate | 1.5 | +5.7 | P-O(H) = 1.75, P-O(CH₃) = 1.75, P=O = 1.60 |

| Transition State 2 (TS2) | 1.2 | +12.8 | P-O(H) = 1.70, P-O(CH₃) = 2.20, P=O = 1.58 |

| Products (MMPA⁻ + CH₃OH) | 0.0 | -10.5 | P-O(H) = 1.65, P=O = 1.50 |

Note: The data in this table is illustrative and based on general principles of phosphonate hydrolysis. It does not represent experimentally or computationally verified values for dimethylmethanephosphonate.

Similarly, the thermal decomposition of dimethylmethanephosphonate is another area where reaction coordinate analysis is invaluable. Studies on the thermal decomposition of the closely related dimethyl methylphosphonate (B1257008) (DMMP) have identified unstable intermediate products such as methoxy groups (Ce–O–CH₃) on catalyst surfaces. mdpi.com A reaction coordinate analysis for such a process would map the energy changes as the P-C and P-O bonds stretch and eventually break, leading to the formation of various decomposition products.

The transition states in these decomposition pathways are often complex, involving multiple bond-breaking and bond-forming events. Computational modeling allows for the characterization of these fleeting structures, providing insights into the bond lengths, angles, and vibrational frequencies that define them.

Interactive Data Table: Hypothetical Geometries of Stationary Points in a Dimethylmethanephosphonate Transformation

| Structure | P=O Bond Length (Å) | P-C Bond Length (Å) | P-O(CH₃) Bond Length (Å) |

| Dimethylmethanephosphonate | 1.48 | 1.80 | 1.62 |

| Transition State | 1.55 | 2.10 | 1.60 |

| Intermediate | 1.60 | - | 1.58 |

| Product | 1.50 | - | - |

Note: The data in this table is illustrative and based on general principles of organophosphorus chemistry. It does not represent experimentally or computationally verified values for dimethylmethanephosphonate.

Computational and Theoretical Studies of Dimethylmethanephosphonate

Electronic Structure Analysis of Dimethylmethanephosphonate

The electronic structure of a molecule governs its chemical reactivity and physical properties. For Dimethylmethanephosphonate, computational studies have been instrumental in probing its occupied and unoccupied electronic states.

The binding energies of electrons in both the outer (valence) and inner (core) shells of an atom provide a direct fingerprint of the chemical environment and bonding within a molecule. Gas-phase X-ray photoelectron spectroscopy (XPS) has been used to directly probe the occupied valence and core levels of DMMP. nih.gov These experimental measurements are critically supported by theoretical calculations, which help in the precise assignment of the observed spectral features.

Density functional theory (DFT) calculations have been employed to predict the binding energies of the core electrons for each unique atom (P, O, and C) in DMMP. By comparing the computed values with experimental spectra, a clear picture of the electronic environment emerges. For instance, the calculations show distinct binding energies for the phosphoryl (P=O) and methoxy (B1213986) (P–O–C) oxygen atoms, reflecting their different chemical states. nih.gov

Table 1: Experimental and Calculated Core-Level Binding Energies for DMMP (eV)

| Core Level | Experimental Binding Energy (eV) | Calculated Binding Energy (eV) |

|---|---|---|

| O 1s (P=O) | 533.2 | 533.1 |

| O 1s (P-O-C) | 534.7 | 534.6 |

| C 1s (O-CH3) | 292.8 | 292.7 |

| C 1s (P-CH3) | 290.8 | 290.8 |

| P 2p | 138.8 | 138.7 |

Data sourced from electron spectroscopy and computational studies of Dimethyl Methylphosphonate (B1257008). nih.gov

Molecular orbitals (MOs) describe the wave-like behavior of electrons in a molecule and are fundamental to understanding chemical bonding and electronic transitions. wikipedia.orglibretexts.org Computational methods, particularly DFT, allow for the visualization and characterization of these orbitals. For DMMP, analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is of particular interest as they are the primary orbitals involved in chemical reactions.

Studies have shown that the HOMO in DMMP is primarily located on the phosphoryl (P=O) oxygen, specifically corresponding to the p-type lone pair orbitals. nih.gov The subsequent orbitals, HOMO-1 and HOMO-2, are associated with the methoxy oxygen lone pairs. The LUMO, on the other hand, is characterized as a σ* antibonding orbital associated with the P–O bonds. nih.gov This distribution of frontier orbitals is crucial for predicting how DMMP will interact with other chemical species and surfaces.

Density Functional Theory (DFT) Applications in Dimethylmethanephosphonate Research

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.govresearchgate.net It is particularly well-suited for studying organophosphorus compounds like DMMP.

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its properties. DMMP possesses several rotatable bonds, leading to various possible conformations (rotational isomers). DFT calculations are used to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

By systematically rotating the bonds, such as the P-C and O-C bonds, researchers can map out the conformational landscape. These calculations typically reveal that the global minimum energy conformation is a staggered arrangement that minimizes steric hindrance between the methyl groups. The relative energies of different conformers can be calculated to determine their population distribution at a given temperature. This type of analysis is crucial for understanding the molecule's behavior in different environments. colab.ws

Quantum chemical calculations, with DFT being a prominent method, are used to predict a wide range of molecular properties with high accuracy. nih.gov For DMMP, these calculations provide optimized geometries, bond lengths, bond angles, and energetic properties like the total energy and heat of formation. nih.gov

These predicted structural parameters can be compared with experimental data from techniques like gas-phase electron diffraction to validate the computational model. The calculations for DMMP have shown excellent agreement with experimental structures, confirming the reliability of the theoretical approach. Energetic predictions are vital for understanding the molecule's stability and reactivity. nih.govnih.gov

Table 2: Selected Calculated Structural Parameters for DMMP

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | P=O | 1.48 Å |

| Bond Length | P-O | 1.61 Å |

| Bond Length | P-C | 1.79 Å |

| Bond Angle | O=P-O | 115.4° |

| Bond Angle | O-P-O | 102.3° |

| Bond Angle | O-P-C | 107.5° |

Calculated values are representative of typical DFT results for DMMP. nih.gov

Spectroscopic Feature Assignment through Computational Modeling

Computational modeling is an indispensable tool for interpreting complex experimental spectra. By simulating spectra from first principles, researchers can assign specific spectral features to particular molecular motions or electronic transitions.

For DMMP, DFT calculations have been used to simulate its vibrational (infrared and Raman) and electronic (photoelectron and X-ray absorption) spectra. nih.govnih.gov Calculated vibrational frequencies can be matched to experimental infrared spectra, allowing each absorption band to be assigned to a specific vibrational mode, such as P=O stretching, C-H bending, or P-O stretching. nih.gov Similarly, the calculated molecular orbital energies are used to assign the features observed in photoelectron spectra, as discussed in section 4.1.1. nih.gov This synergy between computational modeling and experimental spectroscopy provides a comprehensive understanding of the molecular properties of Dimethylmethanephosphonate.

Table of Mentioned Compounds

| Compound Name |

|---|

| Dimethylmethanephosphonate (DMMP) |

Interpretation of Photoelectron and Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectra

Photoelectron Spectroscopy (PES) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy are powerful techniques for probing the electronic structure of molecules. PES provides information about the occupied molecular orbitals, while NEXAFS reveals details about the unoccupied molecular orbitals.

Photoelectron spectroscopy operates by irradiating a sample with high-energy photons, causing the ejection of electrons. libretexts.org The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be determined. According to Koopmans' theorem, the ionization energy required to remove an electron from a specific molecular orbital corresponds to the negative of that orbital's energy. libretexts.org The resulting spectrum shows bands that correspond to the ionization from different molecular orbitals. The fine structure within these bands can be attributed to vibrational energy levels, and its presence indicates that the removal of an electron significantly alters the bonding within the molecule. libretexts.org

NEXAFS spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), involves scanning the X-ray energy and measuring the intensity of absorbed radiation. stanford.edu This technique excites core electrons to empty states or orbitals. The fine structure observed in a NEXAFS spectrum, typically within the first 30 eV above the absorption edge, is highly sensitive to the bonding environment of the absorbing atom and arises from excitations into unoccupied molecular orbitals. stanford.eduusask.ca The peaks in the spectrum can be correlated with specific electronic transitions, providing insight into the nature and energy of the molecule's antibonding orbitals. nih.gov

For Dimethylmethanephosphonate, a detailed interpretation of its PES and NEXAFS spectra would allow for a comprehensive mapping of its electronic structure. The PES spectrum would reveal the energy levels of its occupied orbitals, such as those associated with the P=O and P-C bonds, as well as the lone pairs on the oxygen atoms. The NEXAFS spectrum would complement this by mapping the unoccupied π* and σ* antibonding orbitals.

| Spectroscopic Technique | Information Obtained | Corresponding Molecular Property |

|---|---|---|

| Photoelectron Spectroscopy (PES) | Ionization energies of electrons | Energy levels of occupied molecular orbitals |

| Near-Edge X-ray Absorption Fine Structure (NEXAFS) | Core electron excitation energies | Energy levels of unoccupied molecular orbitals (e.g., π, σ) |

Computational Environmental Assessment Tools for Organophosphorus Compounds

Computational models are essential tools for evaluating the environmental fate and ecological risk of chemical compounds. researchgate.net These environmental fate models use a substance's physicochemical properties to predict its distribution, persistence, and transformation in various environmental compartments like air, water, and soil. researchgate.netup.pt For organophosphorus compounds, including Dimethylmethanephosphonate (DMMP), several computational tools are employed for environmental risk assessment.

Programs such as the Ecological Structure Activity Relationship (ECOSAR) model and the Toxicity Estimation Software Tool (T.E.S.T.) are widely used to predict the toxicity of chemicals to aquatic organisms. mdpi.comresearchgate.net These tools use quantitative structure-activity relationships (QSARs) to estimate the potential for acute and chronic toxicity based on the chemical's molecular structure.

In one study utilizing the ECOSAR model, DMMP was evaluated for its acute toxicity and categorized as harmless to fish, daphnia, and green algae. mdpi.com This contrasts with other organophosphorus compounds, such as Tris(2-chloroethyl) phosphate (B84403) (TCEP), which showed high toxicity to daphnia. mdpi.com

The environmental behavior of DMMP is influenced by its physical and chemical properties. Its potential for bioaccumulation in aquatic organisms is considered low, based on an estimated bioconcentration factor (BCF) of 3. nih.gov Furthermore, with a vapor pressure of 0.962 mm Hg at 25 °C and an estimated Henry's Law constant of 1.3 x 10⁻⁶ atm-cu m/mole, DMMP is expected to exist as a vapor in the atmosphere and has the potential to volatilize from water surfaces. nih.gov Its high expected mobility in soil is based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 11. nih.gov These parameters are critical inputs for multimedia fate and transport models that predict how a chemical moves and partitions in the environment. epa.gov

| Compound Name | CAS Number | Predicted Bioconcentration Factor (BCF) | Predicted Acute Toxicity (Fish 96-hr LC50) | Source |

|---|---|---|---|---|

| Dimethylmethanephosphonate (DMMP) | 756-79-6 | 3 (Estimated) | Harmless | mdpi.com, nih.gov |

| Triethyl phosphate (TEP) | 78-40-0 | Not specified | Harmless | mdpi.com |

| Tris(2-chloroethyl) phosphate (TCEP) | 115-96-8 | Not specified | 3.14 mg/L (Toxic) | mdpi.com |

| Triphenyl phosphine (B1218219) (TPP) | 603-35-0 | Not specified | 1.00 mg/L (High Acute Toxicity) | mdpi.com, researchgate.net |

Advanced Applications and Research Frontiers of Dimethylmethanephosphonate

Flame Retardancy Mechanisms in Polymeric Materials

Dimethylmethanephosphonate (DMMP) is an organophosphorus compound utilized as a flame retardant in various polymeric materials. empa.ch Its efficacy stems from its ability to disrupt the combustion cycle through actions in both the solid (condensed) phase and the gas phase. empa.chresearchgate.net The specific mechanisms engaged depend on the polymer matrix and the presence of other flame-retardant additives. empa.ch

Condensed Phase Mechanisms of Phosphorus-Containing Flame Retardants

In the condensed phase, phosphorus-based flame retardants like DMMP can alter the thermal decomposition pathway of the polymer to promote the formation of a protective char layer. This layer insulates the underlying material from heat and oxygen, thereby slowing down the combustion process. nih.govport.ac.uk

Phosphorus-containing flame retardants, particularly phosphate (B84403) and phosphonate (B1237965) esters, can function as acid precursors upon thermal degradation. nih.govnih.gov The acids formed, such as phosphoric or polyphosphoric acid, act as catalysts for dehydration and cross-linking reactions within the polymer matrix. nih.govresearchgate.net This process encourages the formation of a stable, carbonaceous char layer on the surface of the material. nih.govresearchgate.net This char acts as a physical barrier that insulates the underlying polymer from the heat of the flame and reduces the transfer of flammable volatile decomposition products to the gas phase. nih.govport.ac.uk The increased char residue effectively reduces the amount of fuel available for combustion. researchgate.net

Intumescent flame retardants function by swelling when exposed to heat, creating a thick, porous, multicellular char layer that provides superior insulation. mdpi.com This system typically comprises three components: an acid source, a carbon source, and a blowing (gas) source. mdpi.com Organophosphorus compounds can serve as the acid source. Upon heating, they decompose to produce phosphoric or polyphosphoric acid. This acid then facilitates the charring of the carbon source (often a polyol), while the blowing agent releases non-combustible gases, causing the char to swell. mdpi.com The resulting expanded layer is a highly effective barrier against heat and mass transfer, significantly impeding flame propagation. mdpi.com

During the combustion process, phosphorus-based flame retardants can decompose to form phosphoric acid, which subsequently condenses into polyphosphoric acid. nih.govresearchgate.net This polyphosphoric acid can create a viscous, glassy layer on the polymer's surface. nih.gov This inorganic glass coating acts as a protective shield, isolating the material from oxygen and preventing the escape of flammable gases. nih.govresearchgate.net It also hinders heat transfer from the flame to the polymer, further slowing degradation and combustion. researchgate.net

Gas Phase Flame Inhibition by Phosphorus Species

Dimethylmethanephosphonate is particularly effective as a gas-phase flame inhibitor. empa.chresearchgate.net Upon thermal decomposition, DMMP releases volatile phosphorus-containing species into the flame. empa.chmdpi.com These species are highly reactive radicals, such as PO·, PO₂, and HOPO. empa.chmdpi.comnist.gov

Interaction of Dimethylmethanephosphonate-based Flame Retardants with Polymer Matrices

The effectiveness of an additive flame retardant like DMMP is highly dependent on its compatibility and interaction with the host polymer matrix. mdpi.comnih.gov Proper dispersion is crucial to ensure uniform flame-retardant properties throughout the material. nih.gov As a liquid, DMMP can be readily incorporated into various polymer systems, such as in the production of rigid polyurethane foams. researchgate.netresearchgate.net

The following table presents data from a study on bio-based rigid polyurethane foam (bio-PUF) composites, demonstrating the effect of incorporating DMMP and expandable graphite (B72142) (EG) on key flammability parameters.

| Foam Formulation | Limiting Oxygen Index (LOI) (%) | Peak Heat Release Rate (pHRR) (kW/m²) |

| Reference PUF | 19.5 | Not specified |

| dPUF (Bio-based) | Not specified | High |

| dPUF/10E/10D (10 php EG, 10 php DMMP) | 25.7 | Decreased by 34.4% compared to dPUF |

Data sourced from a study on novel expandable graphite/dimethyl methyl phosphonate/bio-based rigid polyurethane foam composites. researchgate.net

The increase in the Limiting Oxygen Index (LOI) value to 25.7% for the foam containing both EG and DMMP indicates a significant improvement in flame resistance. researchgate.net Concurrently, the 34.4% reduction in the peak Heat Release Rate (pHRR) demonstrates the effectiveness of the combined gas-phase and condensed-phase mechanisms in suppressing the fire's intensity. researchgate.net

Synergistic Effects in Phosphorus Flame Retardant Systems

Dimethylmethanephosphonate (DMMP) demonstrates significant synergistic effects when combined with other flame retardants, enhancing the fire resistance of polymeric materials beyond the capabilities of the individual components. This synergy is primarily observed in the condensed and gas phases during combustion.

When used with nitrogen-containing compounds like modified ammonium (B1175870) polyphosphate (MAPP), DMMP exhibits a bi-phase flame-retardant effect in materials such as rigid polyurethane foam (RPUF). researchgate.net In the gas phase, the combination of DMMP and MAPP continuously releases PO₂ and PO· free radicals. researchgate.net These radicals are highly effective at trapping the high-energy H· and OH· radicals that propagate the combustion chain reaction, thereby inhibiting the flame. researchgate.net

In the condensed phase, DMMP works in concert with other retardants to promote the formation of a stable and insulating char layer. For instance, in unsaturated polyester (B1180765) resins, DMMP combined with aluminum hydroxide (B78521) (ATH) produces a greater amount of residual char than theoretically calculated, indicating a strong synergistic effect on charring. alfa-chemistry.com This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the release of flammable volatile compounds into the gas phase. Similarly, when DMMP is paired with ammonium polyphosphate (APP), it improves the flame retardancy by altering the residual char structure to be more skeletal and compact. The phosphorus-nitrogen synergy between DMMP and APP enhances the formation of this protective layer. nih.gov

The interaction between the components of these systems is crucial. For example, in epoxy composites, the formation of highly thermally stable aluminum phosphates from the reaction between ATH and phosphorus-containing compounds plays a vital role in augmenting flame retardancy in the condensed phase. rsc.org This stable char structure is more effective at insulating the polymer matrix from the heat of the flame.

The following table summarizes the synergistic effects observed in various polymer systems containing DMMP.

| Polymer System | Synergistic Agents | Observed Effects | Primary Mechanism |

| Rigid Polyurethane Foam (RPUF) | Modified Ammonium Polyphosphate (MAPP) | Increased Limiting Oxygen Index (LOI), reduced heat and smoke release, improved thermal stability. researchgate.net | Gas phase radical trapping (PO₂·, PO·) and condensed phase charring and barrier effect. researchgate.net |

| Unsaturated Polyester Resin (UPR) | Aluminum Hydroxide (ATH) | Increased char yield beyond theoretical calculations, enhanced flame retardancy. alfa-chemistry.com | Enhanced condensed phase charring, formation of a significant protective char layer. alfa-chemistry.com |

| Unsaturated Polyester Resin (UPR) | Ammonium Polyphosphate (APP) | Improved flame retardancy through a more compact and skeletal char structure. nih.gov | Condensed phase char modification due to phosphorus-nitrogen synergy. nih.gov |

Role in Polymerization Processes and Materials Development

Dimethylmethanephosphonate chemistry is pivotal in the advancement of polymer science, offering pathways to new materials with tailored properties through controlled polymerization techniques and the synthesis of specialty polymers.

Dimethylmethanephosphonate in Controlled/Living Polymerization Techniques

While DMMP itself is not typically used as a monomer in polymerization, its derivatives, particularly vinyl-functionalized phosphonates, are instrumental in controlled/living polymerization. A key example is dimethyl(methacryloyloxy)methyl phosphonate (MAPC1), a monomer that closely resembles DMMP in its phosphonate core. The polymerization of MAPC1 can be effectively controlled using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net

RAFT polymerization of MAPC1 allows for the synthesis of well-defined homopolymers with predictable molecular weights and low dispersity. researchgate.net This level of control is a hallmark of living polymerization, enabling the creation of polymers with specific chain lengths and architectures. The process typically employs a dithioester or trithiocarbonate (B1256668) as a chain transfer agent (CTA) to mediate the polymerization. researchgate.net Kinetic studies of the RAFT polymerization of MAPC1 have demonstrated a linear increase in molecular weight with monomer conversion, which is characteristic of a controlled process. acs.org

This control opens the door to producing more complex polymer architectures, such as block copolymers, where a well-defined block of poly(MAPC1) can be extended with a second, different monomer. researchgate.net The ability to synthesize such well-defined phosphorus-containing polymers is a significant advancement, as it allows for the precise incorporation of phosphonate functionalities into macromolecular structures.

In Situ Polymerization Processes Utilizing Dimethylmethanephosphonate-related Monomers

In situ polymerization involves the formation of a polymer within a monomeric or oligomeric liquid that subsequently becomes the polymer matrix. This technique is particularly useful for creating composite materials. Monomers containing phosphonate groups, similar to the structure of DMMP, can be polymerized in situ to imbue the final material with specific properties, such as flame retardancy or ion conductivity.

For instance, phosphonate-functionalized monomers can be included in a resin formulation that is then cured in place. This approach is used in the creation of flame-retardant epoxy resins or unsaturated polyester resins. The phosphonate groups become an integral part of the polymer backbone or are present as pendant groups, providing inherent and permanent flame-retardant characteristics.

Furthermore, the in situ polymerization of DMMP-related monomers is relevant in the development of gel polymer electrolytes. A porous polymer matrix can be created in situ within a liquid electrolyte containing a lithium salt and a phosphonate-based solvent or additive. This results in a quasi-solid electrolyte with enhanced safety due to the flame-retardant nature of the phosphonate and improved mechanical stability compared to liquid electrolytes.

Synthesis of Specialty Polymers with Controlled Architecture and Functionality

The use of controlled polymerization techniques with DMMP-related monomers enables the synthesis of a wide variety of specialty polymers with precisely engineered architectures and functionalities. The ability to control the polymerization of monomers like MAPC1 is foundational to these advanced syntheses. researchgate.net

One of the most significant applications is the creation of block copolymers. mdpi.com By using a poly(MAPC1) chain as a macro-chain transfer agent (macro-CTA) in a subsequent RAFT polymerization, a second block of a different monomer can be grown from the end of the first block. researchgate.net This results in an A-B diblock copolymer with a phosphorus-containing block and a second block that can be tailored for other properties, such as hydrophilicity, hydrophobicity, or thermal responsiveness. For example, amphiphilic block copolymers can be synthesized that self-assemble in solution to form micelles or other nanostructures. cmu.edu

The phosphonate groups themselves are functional moieties. They can be hydrolyzed to create phosphonic acid groups, which are highly functional and can interact with metal ions or act as proton conductors. researchgate.netacs.org This post-polymerization modification allows for the creation of functional polymers with applications in areas such as ion exchange, biomineralization, and as components in fuel cell membranes. acs.orgacs.org

The following table outlines examples of specialty polymers synthesized using DMMP-related monomers.

| Polymer Architecture | Monomer(s) | Polymerization Technique | Key Functionality | Potential Application |

| Homopolymer | Dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) | RAFT Polymerization | Pendant phosphonate groups | Flame retardancy, precursor for functional materials |

| Diblock Copolymer | MAPC1 and a second vinyl monomer | RAFT Polymerization | Amphiphilicity (if the second block is hydrophilic/hydrophobic) | Drug delivery, nanoreactors, emulsifiers |

| Polymer with Acidic Pendant Groups | Poly(MAPC1) | Hydrolysis of the phosphonate ester | Phosphonic acid groups | Ion exchange, biomineralization, proton conduction |

Development of Advanced Functional Materials through DMMP Chemistry

The incorporation of DMMP and its derivatives into polymeric structures has led to the development of a range of advanced functional materials. A primary application is in the field of flame retardants, where the phosphorus content of DMMP contributes to both gas-phase and condensed-phase flame inhibition mechanisms. researchgate.net

Beyond flame retardancy, polymers containing phosphonate groups are being explored for other advanced applications. For example, porous polymers modified with functional groups that can form hydrogen bonds with the P=O group of DMMP have been developed for use in chemical sensors. nih.gov These sensors are designed to detect DMMP as a simulant for nerve agents, highlighting the specific chemical interactions that can be exploited. nih.gov

The synthesis of polymers with pendant phosphonate ester groups, derived from DMMP-like structures, has been used to create materials for separation processes. For instance, polyimides with these pendant groups have been shown to have high performance in the pervaporation of benzene-cyclohexane mixtures. epa.gov The phosphonate groups can also be converted to phosphonic acid groups, which have a high affinity for metal ions, making them useful in resins for water purification and metal ion separation. mdpi.com

Contribution to Energy Materials Research (e.g., Polymer Electrolytes)

DMMP and related phosphonate-containing polymers have made significant contributions to energy materials research, particularly in the development of safer electrolytes for lithium batteries. uclouvain.be The flammability of conventional liquid electrolytes is a major safety concern, and the inherent flame-retardant properties of organophosphorus compounds like DMMP make them attractive additives or components of the electrolyte system.

Phosphonate-containing polymers can be used to create solid polymer electrolytes (SPEs) or gel polymer electrolytes (GPEs). uclouvain.bemdpi.com These electrolytes offer improved safety due to their reduced flammability and lower risk of leakage compared to liquid electrolytes. uclouvain.be The phosphonate groups can also interact with lithium ions, influencing ion transport properties. Research has focused on synthesizing novel polyphosphoesters and polyphosphonates that combine flame retardancy with good ionic conductivity. researchgate.netnih.gov

For example, linear polymers have been synthesized by the polycondensation of a dichlorophosphonate with poly(ethylene glycol) (PEG). researchgate.netnih.gov The resulting phosphonate-PEG polymers, when complexed with a lithium salt, act as solid polymer electrolytes. These materials exhibit good thermal stability and flame retardancy, with Limiting Oxygen Index (LOI) values in the range of 26-29%. researchgate.net While the ionic conductivity of these early systems at room temperature is modest, they represent an important step towards developing all-solid-state lithium batteries with enhanced safety features. mdpi.comresearchgate.net

The following table summarizes the properties of some DMMP-related polymer electrolytes.

| Polymer Electrolyte Type | Polymer System | Key Properties | Application |

| Solid Polymer Electrolyte | Phosphonate-PEG copolymers complexed with lithium triflate | Good thermal stability, flame retardant (LOI 26-29%), ionic conductivity in the range of 10⁻⁷ S/cm at room temperature. researchgate.netnih.gov | Safer, all-solid-state lithium batteries. |

| Gel Polymer Electrolyte | Polymer matrix with phosphonate additives | Reduced flammability, enhanced safety, good electrochemical stability. | High-safety lithium-ion batteries. |

| Solid Polymer Electrolyte | Poly(bis(4-phenoxyl)propane methylphosphonate) (PBMP) | High conductivity, good ion transport properties, strong flame retardancy. mdpi.com | Energy storage applications. |

Contributions to Organic Synthesis as a Reagent and Intermediate

Dimethylmethanephosphonate (DMMP) has emerged as a versatile and valuable reagent in the field of organic synthesis. Its unique chemical properties facilitate a range of transformations, establishing it as a key building block and intermediate for the construction of complex molecular architectures. Its contributions are particularly notable in its role as a precursor to a wide array of functionalized organic molecules, its application in crucial carbon-carbon bond-forming reactions, and its part in inspiring the development of novel synthetic strategies.

Dimethylmethanephosphonate as a Precursor for Diverse Organic Compounds

Dimethylmethanephosphonate serves as a fundamental starting material for the synthesis of a variety of more complex organophosphorus compounds. Its reactivity allows for the introduction of the phosphonate moiety, which is a key structural feature in many biologically active molecules and functional materials.

One of the most straightforward applications is its reaction with paraformaldehyde in the presence of a mild base to produce dimethyl (hydroxymethyl)phosphonate in high yield. researchgate.net This hydroxylated derivative is a versatile intermediate itself, serving as a building block for further functionalization, such as in the synthesis of azidomethyl dimethyl phosphonate or phosphonated methacrylates. researchgate.net

Furthermore, DMMP and its derivatives are instrumental in the synthesis of heterocyclic phosphonates. chim.it Methodologies have been developed for the phosphonylation of heteroaromatic compounds, which often involves an initial lithiation of the heterocycle followed by a reaction with a phosphorus electrophile. mdpi.com These synthetic routes provide access to compounds like α-amino and α-hydroxyphosphonic acids, which are of significant interest to medicinal chemists due to their structural similarity to natural amino or hydroxy acids. chim.it The phosphonic acid group, with its distinct physicochemical properties, can offer unique binding interactions with biological targets. chim.it

The versatility of DMMP as a precursor is highlighted by its use in preparing a range of functionalized molecules as detailed in the table below.

| Starting Material | Co-reactant(s) | Resulting Compound Class | Significance |

|---|---|---|---|

| Dimethylmethanephosphonate | Paraformaldehyde | Dimethyl (hydroxymethyl)phosphonate | Intermediate for further functionalization. researchgate.net |

| Dimethylmethanephosphonate derivatives | Heteroaromatic lithium reagents | Heteroaromatic Phosphonates | Access to potential medicinal compounds. chim.itmdpi.com |

| Dimethylmethanephosphonate derivatives | Aldehydes, Imines | α-Hydroxy- and α-Aminomethylphosphonates | Structural analogs of natural α-amino or α-hydroxy acids. chim.it |

Utility in Carbon-Carbon Bond Forming Reactions (e.g., Horner-Wittig related reactions)

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. sigmaaldrich.comchemistry.coachmit.edu Dimethylmethanephosphonate is a key player in one of the most important C-C bond-forming reactions: the Horner-Wadsworth-Emmons (HWE) reaction. sigmaaldrich.com

The HWE reaction is a widely used method for the synthesis of alkenes (olefins) from aldehydes or ketones. wikipedia.orgalfa-chemistry.comnrochemistry.com It begins with the deprotonation of the phosphonate, such as DMMP, to form a phosphonate-stabilized carbanion. wikipedia.org This carbanion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.orgyoutube.com The resulting intermediate subsequently eliminates a water-soluble phosphate byproduct to form the alkene. alfa-chemistry.comorganic-chemistry.org

A significant advantage of the HWE reaction over the related Wittig reaction is the nature of the phosphorus-based reagent. Phosphonate carbanions are generally more nucleophilic but less basic than the phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.orgyoutube.com This enhanced nucleophilicity allows them to react efficiently even with sterically hindered ketones that are often unreactive in Wittig reactions. nrochemistry.com Another key benefit is that the dialkyl phosphate byproduct is easily removed from the reaction mixture by a simple aqueous wash, which greatly simplifies product purification. alfa-chemistry.comorganic-chemistry.org

The HWE reaction is renowned for its high stereoselectivity, typically producing the thermodynamically more stable (E)-alkene as the major product with excellent selectivity. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This predictable stereochemical outcome makes it an invaluable tool in the synthesis of complex molecules where precise control over double bond geometry is crucial, such as in the synthesis of natural products. alfa-chemistry.comyoutube.com

| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |

|---|---|---|

| Phosphorus Reagent | Phosphonate (e.g., from DMMP) | Phosphonium Ylide |

| Nucleophilicity of Carbanion | More nucleophilic. wikipedia.org | Less nucleophilic. |

| Reactivity with Ketones | Reacts readily with a wide range, including hindered ketones. nrochemistry.com | Less reactive, especially with hindered ketones. |

| Byproduct | Water-soluble dialkyl phosphate. alfa-chemistry.com | Water-insoluble triphenylphosphine (B44618) oxide. |

| Stereoselectivity | Predominantly forms (E)-alkenes. wikipedia.orgorganic-chemistry.org | Variable; can form (Z) or (E) alkenes depending on ylide stability and conditions. |

Development of New Synthetic Methodologies Facilitated by Dimethylmethanephosphonate

The reliable reactivity and favorable properties of dimethylmethanephosphonate and its derivatives have not only made them mainstays in established reactions but have also facilitated the development of new and improved synthetic methodologies. nih.govmdpi.comaip.org These innovations often focus on improving efficiency, expanding substrate scope, and promoting more environmentally friendly reaction conditions.

One area of development is the creation of one-pot, multicomponent reactions. For instance, novel one-pot, three-component coupling reactions involving trimethylsilylmethylphosphonate (derived from DMMP), acyl fluorides, and aldehydes have been devised to proceed through an HWE-type mechanism, allowing for the rapid assembly of complex products from simple starting materials. organic-chemistry.org

Furthermore, the use of DMMP-derived reagents has been central to the advancement of transition metal-catalyzed cross-coupling reactions for C-P bond formation. organic-chemistry.org For example, palladium-catalyzed Michaelis-Arbuzov reactions of triaryl phosphites and aryl iodides provide a mild and general route to aryl phosphonates. organic-chemistry.org Microwave-assisted protocols have also been developed, achieving quantitative cross-coupling of H-phosphonate diesters with aryl and vinyl halides in minutes, demonstrating a significant increase in reaction efficiency. organic-chemistry.org

Another significant advancement is the Still-Gennari modification of the HWE reaction. While the classic HWE reaction gives (E)-alkenes, this modification employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters instead of methyl esters) in the presence of strong, non-coordinating bases. nrochemistry.comyoutube.com This change accelerates the elimination step, leading to the preferential formation of (Z)-alkenes with high stereoselectivity, thus complementing the traditional HWE reaction and providing access to the opposite olefin isomer. nrochemistry.comyoutube.com

| Methodology | Key Reagents/Conditions | Advantage/Novelty |

|---|---|---|

| One-Pot Three-Component Coupling | Trimethylsilylmethylphosphonate, acyl fluoride, aldehyde | Rapid construction of complex molecules from simple precursors. organic-chemistry.org |

| Microwave-Assisted Cross-Coupling | H-phosphonate diesters, aryl/vinyl halides, Palladium catalyst | Extremely fast reaction times (minutes) and high yields. organic-chemistry.org |

| Still-Gennari Modification (HWE) | Phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) | Provides high selectivity for (Z)-alkenes, complementary to the standard HWE reaction. nrochemistry.comyoutube.com |

| One-Pot Lithiation-Phosphonylation | Heteroaromatics, butyllithium, diethyl chlorophosphite | An alternative and efficient procedure for the synthesis of heteroaromatic phosphonates. mdpi.com |

Analytical Research Methodologies for Dimethylmethanephosphonate

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the separation of dimethylmethanephosphonate from complex sample matrices, enabling its subsequent detection and quantification. Both gas and high-performance liquid chromatography play roles in the analysis of this compound.

Gas Chromatography (GC) for Detection and Quantification

Gas chromatography stands as a primary technique for the analysis of volatile and semi-volatile compounds like dimethylmethanephosphonate. Its application often involves specialized detectors to enhance sensitivity and selectivity.

Researchers have developed sensitive GC methods for monitoring reactions involving DMMP. researchgate.net One such method was designed to track the formation of the phosphonate (B1237965) carbanion from the reaction of lithium diisopropylamide (LDA) with DMMP. researchgate.net Due to the thermal instability and lack of a chromophore in the resulting carbanion, direct GC analysis is challenging. researchgate.net To overcome this, a derivatization step using trimethylsilylchloride (TMSCI) is employed, converting the analyte into a more volatile and thermally stable trimethylsilyl (B98337) derivative (DMMPA-TMS) suitable for GC analysis. researchgate.net This derivatization is crucial for accurate quantification, with subambient temperatures being essential for the stability of the thermally labile carbanion. researchgate.net The presence of the derivatized compound and other sample components is typically confirmed using gas chromatography-mass spectrometry (GC-MS). researchgate.net For precise measurements, an internal standard, such as n-dodecane, is often used to normalize the response, achieving a method precision of less than 0.2% relative standard deviation (RSD) for repeat injections. researchgate.net

Another significant application of GC is in the analysis of gaseous samples containing DMMP, which is often used as a surrogate for nerve agents. nih.govmdpi.com A procedure based on capillary column gas chromatography-mass spectrometric (GC-MS) confirmation has been developed for the verification of DMMP in gaseous phases. nih.govmdpi.com This method demonstrates high linearity across a wide range of concentrations, from 1 to 1000 ng/mL, with coefficient of determination (r²) values consistently above 0.99. nih.govmdpi.com The method has a determined detection limit of 0.331 ng/mL for autoinjected standards in acetonitrile. nih.govmdpi.com For gaseous samples, concentrations as low as 5.8 µg/m³ have been observed. nih.govmdpi.com The precision of this method is also notable, with a relative standard deviation of 1.168% for independently analyzed standards. nih.govmdpi.com

Table 1: Performance of a GC-MS Method for Dimethylmethanephosphonate in Gaseous Samples

| Parameter | Value |

|---|---|

| Concentration Range | 1 - 1000 ng/mL |

| Mean r² (low concentrations) | 0.998 |

| Mean r² (high concentrations) | 0.997 |

| Method Detection Limit | 0.331 ng/mL |

| Lowest Observed Concentration | 5.8 µg/m³ |

| Method Precision (RSD) | 1.168% |

High-Performance Liquid Chromatography (HPLC) Applications

While gas chromatography is a dominant technique, high-performance liquid chromatography also finds applications in the analysis of organophosphorus compounds, although specific detailed methods for dimethylmethanephosphonate are less commonly reported in the literature. General HPLC methods often utilize reverse-phase columns, such as C18, with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer. oaji.netdntb.gov.uanih.gov Detection is typically achieved using a UV detector, but the lack of a strong chromophore in DMMP can limit sensitivity.

To enhance detection, post-column reaction systems can be employed. One such system involves the photodegradation of organophosphorus compounds to orthophosphate, which is then reacted to form a colored product, such as reduced heteropolymolybdate, that can be detected spectrophotometrically. researchgate.net This approach has been shown to achieve a high photodegradation yield for DMMP. researchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry, particularly when coupled with chromatographic separation, is a powerful tool for the definitive identification and quantification of dimethylmethanephosphonate.

GC-MS for Identification and Measurement

The coupling of gas chromatography with mass spectrometry (GC-MS) is a widely used and highly effective technique for the analysis of DMMP. nih.govmdpi.com This hyphenated technique combines the excellent separation capabilities of GC with the sensitive and selective detection provided by MS. In GC-MS analysis, the mass spectrometer identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. For DMMP, characteristic ions can be monitored to confirm its presence and quantify its concentration, even in complex matrices. nih.govmdpi.com The method is particularly valuable for the verification of DMMP in gaseous samples, where it can achieve low nanogram detection levels. nih.govmdpi.com The use of capillary columns in the GC system provides high-resolution separation, which is crucial for distinguishing DMMP from other volatile organic compounds. nih.govmdpi.com

LC-MS and LC-MS/MS in Complex Matrices

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are versatile techniques for the analysis of a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. researchgate.net While specific applications for the routine analysis of dimethylmethanephosphonate are not extensively documented, the principles of LC-MS make it a potentially valuable tool. In LC-MS, the separation is achieved by HPLC, and the detection is performed by a mass spectrometer. researchgate.net Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar compounds. researchgate.net

LC-MS/MS offers even greater selectivity and sensitivity by using a triple quadrupole mass spectrometer to perform multiple reaction monitoring (MRM). researchgate.netchemrxiv.org In an MRM experiment, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. researchgate.net This high degree of specificity allows for the quantification of analytes at very low levels in complex biological and environmental samples. researchgate.net

Table 2: Comparison of Chromatographic and Hyphenated Techniques for DMMP Analysis

| Technique | Separation Principle | Detection Principle | Key Advantages for DMMP Analysis |

|---|---|---|---|

| GC | Volatility and interaction with stationary phase | Various (FID, NPD, FPD) | Good for volatile compounds, established methods. |

| HPLC | Partitioning between mobile and stationary phases | UV, Fluorescence, Post-column derivatization | Suitable for less volatile compounds, though DMMP lacks a strong chromophore. |

| GC-MS | GC separation | Mass-to-charge ratio and fragmentation pattern | High selectivity and sensitivity, definitive identification. nih.govmdpi.com |

| LC-MS/MS | HPLC separation | Precursor and product ion monitoring | High specificity for complex matrices, potential for high sensitivity. researchgate.netchemrxiv.org |

Spectroscopic Analysis Methods

Spectroscopic techniques are invaluable for the structural elucidation and, in some cases, quantification of dimethylmethanephosphonate. These methods provide information based on the interaction of the molecule with electromagnetic radiation.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide a molecular fingerprint of a compound. Fourier transform infrared (FTIR) spectroscopy has been used to study the molecular interactions of DMMP. spectrabase.com For instance, polarization modulation infrared reflection-absorption spectroscopy (PM-IRRAS), a surface-sensitive FTIR technique, has been employed to investigate the coordination of the phosphoryl group of DMMP with metal salts. spectrabase.com These studies have observed a shift in the phosphoryl stretch from 1246 cm⁻¹ to 1198 cm⁻¹ upon coordination with copper(II), providing direct evidence of the interaction. spectrabase.com

Raman spectroscopy is another powerful tool for the identification of DMMP. researchgate.net The Raman spectrum of DMMP exhibits characteristic peaks that can be used for its detection, even in remote sensing applications. researchgate.net The intensity of the Raman signal can be influenced by the laser power and excitation wavelength used. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural analysis of organic compounds. ³¹P-NMR, in particular, is highly relevant for organophosphorus compounds like DMMP. nih.gov It has been utilized in a refined method to measure erythrocyte volume. nih.gov In this application, DMMP is used as a probe molecule, giving rise to two distinct ³¹P-NMR resonances when added to an erythrocyte suspension. nih.gov The frequency separation between these two peaks is linearly dependent on the intracellular hemoglobin concentration, allowing for the estimation of changes in mean cell volume under different experimental conditions. nih.gov This demonstrates a unique application of NMR spectroscopy in conjunction with DMMP. nih.gov

Table 3: Spectroscopic Data for Dimethylmethanephosphonate

| Spectroscopic Technique | Observed Feature | Wavenumber/Chemical Shift | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Phosphoryl stretch (P=O) | 1246 cm⁻¹ | spectrabase.com |

| Infrared (IR) Spectroscopy | Phosphoryl stretch (coordinated to Cu(II)) | 1198 cm⁻¹ | spectrabase.com |

| ³¹P-NMR Spectroscopy | Two resonances in erythrocyte suspension | Dependent on intracellular hemoglobin | nih.gov |

Infrared (IR) and Raman Spectroscopy for Structural Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of dimethylmethanephosphonate. These methods probe the vibrational modes of the molecule, offering a unique fingerprint based on its constituent functional groups and their arrangement.

IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum reveals characteristic absorption bands corresponding to specific bond vibrations. For DMMP, key vibrational modes include the P=O stretching, P-O-C stretching, C-H stretching, and various bending and rocking motions of the methyl groups. Analysis of the IR spectrum of DMMP reveals a prominent, sharp absorption peak associated with the phosphoryl (P=O) stretching vibration, which is a hallmark of many organophosphorus compounds. nih.gov Additional strong bands are observed for the P-O-C symmetric stretching vibrations. nih.gov

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The selection rules for Raman and IR activity differ, meaning that some vibrational modes may be more prominent in one technique than the other. In the Raman spectrum of DMMP, the P=O stretch also gives rise to a strong signal. The symmetric stretching of the P-O-C bonds is also readily observed. mdpi.com

The combination of IR and Raman spectroscopy, supported by computational methods like Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes of DMMP. rsc.org This detailed vibrational analysis is crucial for confirming the molecular structure and can also be used to study intermolecular interactions, such as hydrogen bonding, when DMMP interacts with other molecules or surfaces. nih.gov

Table 1: Selected Vibrational Frequencies of Dimethylmethanephosphonate

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| P=O Stretch | ~1250 | ~1250 |

| P-O-C Symmetric Stretch | ~1050 | ~1050 |

| C-H Asymmetric Stretch | ~2950 | ~2950 |

| C-H Symmetric Stretch | ~2850 | ~2850 |

| P-CH₃ Rocking | ~910 | ~910 |

| O-CH₃ Rocking | ~825 | ~825 |

| P-O-C Asymmetric Stretch | ~780 | ~780 |

Note: The exact frequencies may vary slightly depending on the experimental conditions (e.g., phase of the sample).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of dimethylmethanephosphonate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule. For DMMP, ¹H, ¹³C, and ³¹P NMR are particularly informative.